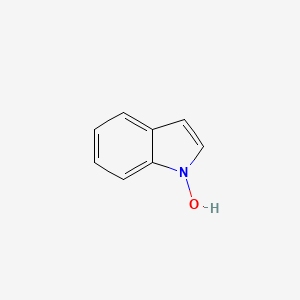
1-Hydroxyindole
概述
描述
1-Hydroxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activities and are often used in pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxyindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for preparing indoles. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the reduction of nitrobenzene derivatives, which can be transformed into indoles through reductive cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process can be optimized using various catalysts and reaction conditions to enhance the production rate and purity of the final product .
化学反应分析
Types of Reactions: 1-Hydroxyindole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, such as 3-hydroxyindole and 2,3-hydroxyindole.
Reduction: Reduction reactions can convert this compound into other indole derivatives.
Substitution: It can participate in substitution reactions, where different functional groups are introduced into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated indole derivatives, which have significant biological and pharmaceutical applications .
科学研究应用
1-Hydroxyindole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: It plays a role in studying biological processes and pathways involving indole compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Hydroxyindole involves its interaction with various molecular targets and pathways. For instance, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut motility . Additionally, it can stimulate serotonin production in intestinal enterochromaffin cells, influencing gut physiology .
相似化合物的比较
Indole: The parent compound of 1-Hydroxyindole, known for its wide range of biological activities.
3-Hydroxyindole: Another hydroxylated derivative with similar chemical properties.
2,3-Hydroxyindole: A compound with multiple hydroxyl groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific hydroxylation at the 1-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
1-hydroxyindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXVSDKCUJCCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447106 | |
| Record name | 1-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3289-82-5 | |
| Record name | 1-hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-hydroxyindole?
A1: The molecular formula of this compound is C8H7NO, and its molecular weight is 133.15 g/mol.
Q2: Are there any notable spectroscopic features of 1-hydroxyindoles?
A2: Yes, this compound derivatives exhibit distinct spectroscopic characteristics. For instance, their UV spectra typically show a broad peak around 292-294 nm and a shoulder peak around 275 nm in methanol. [] Additionally, they often display dual fluorescence excitation and emission spectra. [] NMR studies, particularly on brominated derivatives, suggest that while methyl this compound-2-carboxylate exists predominantly in its hydroxy form, 5-bromo-1-hydroxyindole-2-carboxylic acid favors the 3H-indole 1-oxide tautomer in deuteriochloroform. []
Q3: What are some key synthetic approaches to access 1-hydroxyindoles?
A3: Several methods have been developed for the synthesis of 1-hydroxyindoles:
- Cyclizing reduction: α-(2',4'-dinitrophenyl) β-dicarbonyl compounds can undergo cyclizing reduction using tin(II) chloride dihydrate or catalytic hydrogenation with palladium on activated carbon to yield 1-hydroxyindoles. []
- Trapping unstable intermediates: Reduction of 2-nitrophenylacetaldehyde generates the unstable this compound, which can be trapped as 1-acetoxyindole. Subsequent alkaline hydrolysis in the presence of methyl iodide yields 1-methoxyindole. []
- One-pot reactions: Multisubstituted 1-hydroxyindoles can be prepared through one-pot reactions involving nitro reduction, intramolecular condensation, and nucleophilic 1,5-addition, starting from appropriate nitro ketoester substrates. [, , ]
Q4: Can you provide an example of a total synthesis leveraging this compound chemistry?
A4: Yes, the enantiospecific total syntheses of stephacidin A and cortistatin alkaloids were achieved by utilizing this compound chemistry, specifically employing Somei's method for their generation. []
Q5: What is unique about the reactivity of 1-hydroxyindoles?
A5: 1-Hydroxyindoles exhibit intriguing reactivity patterns, including:
- Nucleophilic Substitution: These compounds readily undergo regioselective nucleophilic substitution reactions at the 5-position, facilitating the synthesis of diversely substituted indoles. [, ]
- Rearrangement Reactions: X-ray analyses of 1-hydroxyyohimbine derivatives revealed a deviation of the N(1)—O bond from the indole plane, supporting the "bishomoallylic conjugation" hypothesis. This deviation drives rearrangement reactions, enabling the synthesis of unique 7-substituted yohimbine and 4a-substituted 1,2,3,4-tetrahydro-β-carboline derivatives. [, ]
- Formation of Diverse Heterocycles: Reactions of 1-hydroxyindoles can lead to a variety of heterocyclic systems, including pyrrolo[2,3-b]indoles, 8,17-disubstituted 1,10-diaza-9,20-dioxakabutanes, and 3a,3a′-bispyrrolo[2,3-b]indoles. []
Q6: How does the presence of a hydroxy group on the indole nitrogen influence its chemical behavior?
A6: The introduction of a hydroxy group on the indole nitrogen significantly alters its electronic properties and reactivity. This modification enables unique transformations not observed in typical indoles, such as the regioselective nucleophilic substitutions and rearrangements mentioned previously. [, ]
Q7: What is the biological significance of 1-hydroxyindoles?
A7: While research on the biological roles of 1-hydroxyindoles is ongoing, some studies suggest their potential involvement in metabolic pathways and as intermediates in the synthesis of bioactive compounds. For example, research indicates that this compound derivatives, particularly 1-hydroxytryptophans, might play a role in tryptophan metabolism. [, ]
Q8: Can you elaborate on the applications of this compound chemistry in drug discovery?
A8: this compound chemistry has shown promise in developing various pharmaceutical leads:
- Alpha(2)-blockers: Research suggests that certain this compound derivatives exhibit alpha(2)-blocking activity, highlighting their potential in treating hypertension and other cardiovascular diseases. []
- Inhibitors of platelet aggregation: Some this compound compounds have demonstrated inhibitory effects on platelet aggregation, indicating their potential as antithrombotic agents. []
- Anti-osteoporosis agents: Studies have identified this compound derivatives with potential anti-osteoporotic properties, suggesting their possible use in treating bone diseases. []
Q9: Are there any environmental applications of this compound chemistry?
A9: Research suggests that certain this compound derivatives possess potent plant root growth-promoting activity, highlighting their potential in combating desertification and promoting plant growth in arid environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
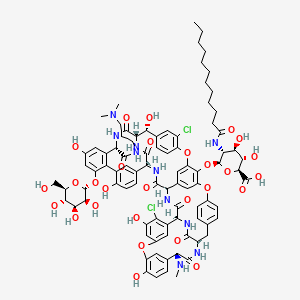
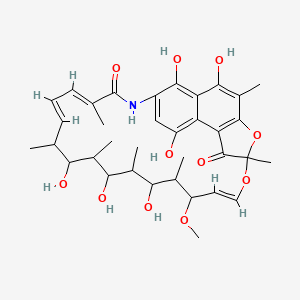



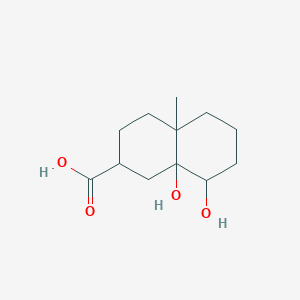
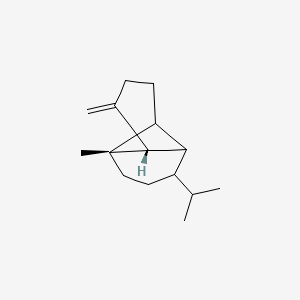
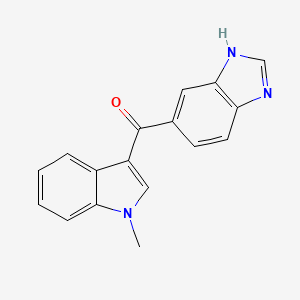
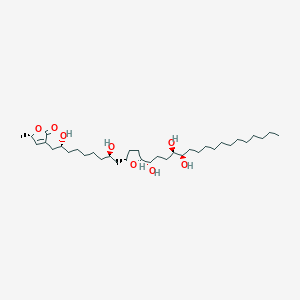
![Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B3060976.png)
![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)
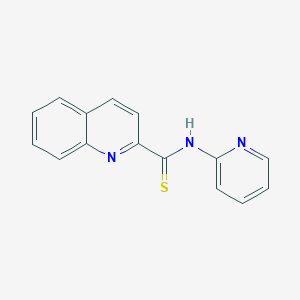
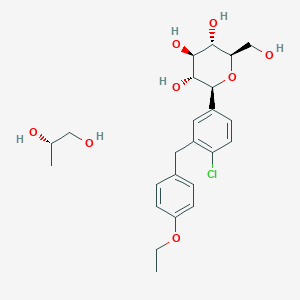
![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)
